2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure-2d/800/S682340.png)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

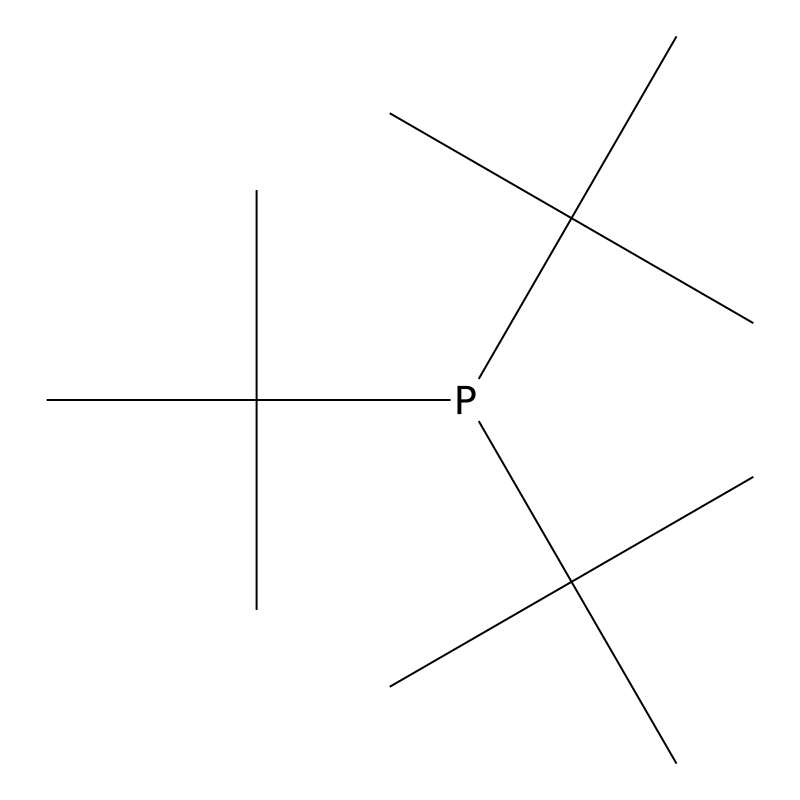

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is a chemical compound characterized by its unique heterocyclic structure, which consists of an imidazole ring fused with a pyridine ring. The chlorine atom is attached to the second carbon of the imidazole ring, while the sulfonyl chloride group (SO₂Cl) is bonded to the third carbon of the pyridine ring. This configuration imparts significant electrophilic reactivity and aromatic character to the compound, making it a valuable intermediate in synthetic organic chemistry .

Synthesis of Imidazopyridine Derivatives:

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is primarily used as a key intermediate in the synthesis of various imidazopyridine derivatives. These derivatives possess diverse functionalities and applications, making this compound valuable in various research areas. A prominent example is its role in the synthesis of imazosulfuron, a low-toxicity herbicide belonging to the sulfonylurea class [].

Building Block in Medicinal Chemistry:

The unique structure of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride makes it a valuable building block in medicinal chemistry research. Its versatility allows for the incorporation of the imidazopyridine core into various drug candidates. Researchers explore its potential in developing new therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

Exploration of Biological Activities:

Studies have investigated the potential biological activities of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride itself, beyond its role as a synthetic intermediate. Some research suggests potential antibacterial and antifungal properties, warranting further investigation into its therapeutic potential [].

- Nucleophilic substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.

- Electrophilic aromatic substitution: The compound can undergo substitution reactions at the aromatic rings due to its electrophilic nature.

- Formation of imidazopyridine derivatives: It serves as a precursor for synthesizing various derivatives that exhibit diverse functionalities .

Research suggests that 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride may possess antibacterial and antifungal properties. These biological activities indicate its potential therapeutic applications, warranting further investigation into its efficacy against various pathogens. Additionally, its role as an intermediate in synthesizing compounds with potential anticancer properties has been noted, highlighting its relevance in medicinal chemistry .

The synthesis of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves several steps:

- Formation of Imidazo[1,2-a]pyridine: Starting from appropriate precursors such as 3-aminopyridine and imidazole derivatives.

- Chlorosulfonation: The introduction of the sulfonyl chloride group can be achieved through chlorosulfonic acid treatment under controlled conditions.

- Chlorination: The introduction of chlorine at the second position can be accomplished using reagents such as phosphorus pentachloride or thionyl chloride .

This compound is primarily utilized as an intermediate in the synthesis of various imidazopyridine derivatives. These derivatives have broad applications across different fields, including:

- Medicinal Chemistry: Development of new therapeutic agents for diseases such as cancer and infections.

- Agricultural Chemistry: Synthesis of herbicides like imazosulfuron, which belong to the sulfonylurea class and exhibit low toxicity.

Several compounds share structural similarities with 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminopyridine-3-sulfonyl chloride | Contains an amino group instead of chlorine | More polar; used in different synthetic pathways |

| 2-Chloropyridine-3-sulfonyl chloride | Lacks imidazole ring; contains only pyridine | Less complex; primarily used in simpler reactions |

| Imazosulfuron | Sulfonylurea herbicide derived from imidazopyridines | Specific application in agriculture; low toxicity |

| 5-Chloroimidazole | Similar imidazole structure without pyridine fusion | Different reactivity profile; used in other contexts |

The unique combination of the imidazole and pyridine rings along with the sulfonyl chloride group makes 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride particularly versatile for synthesizing complex molecules with potential therapeutic applications.